molecular formula C10H11N3O2 B556575 4-(4-Azidophenyl)butyric acid CAS No. 103489-33-4

4-(4-Azidophenyl)butyric acid

Cat. No.: B556575
CAS No.: 103489-33-4
M. Wt: 205.21 g/mol
InChI Key: IXJMMVGNIFCPFH-UHFFFAOYSA-N
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Description

“4-(4-Azidophenyl)butyric acid” is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 . It appears as a beige powder .


Synthesis Analysis

The synthesis of “this compound” involves two stages . In the first stage, 4-(4-aminophenyl)butyric Acid is diazotized with sulfuric acid and sodium nitrite at 0 degrees Celsius for 0.75 hours. In the second stage, sodium azide is added at 0 degrees Celsius for 0.666667 hours, leading to substitution .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H11N3O2 .


Physical and Chemical Properties Analysis

“this compound” is a beige powder . It has a molecular weight of 205.22 and its molecular formula is C10H11N3O2 . It should be stored at room temperature .

Scientific Research Applications

  • Synthesis of Spiro-lactones : Acid-catalysed decomposition of (4′-azidophenyl)butyric acids leads to the formation of imines of cyclohexadienone spiro-lactones, which can rearrange to benz-fused lactones (Abramovitch et al., 1986).

  • Applications in pH Sensors : 4-(4-(4-(Didodecylamino)phenylazo)phenyl)butyric acid, synthesized and fabricated into Langmuir-Blodgett (LB) monolayers, shows potential in pH sensing due to significant changes in electronic spectra upon exposure to acidic conditions (Zhao et al., 2000).

  • Fermentative Production for Green Products : Butyric acid, including derivatives like 4-(4-Azidophenyl)butyric acid, is increasingly produced via fermentation from renewable feedstocks for applications in foods, pharmaceuticals, and cosmetics (Jiang et al., 2018).

  • Inducer of Erythroid Differentiation : Butyric acid derivatives are potent inducers of erythroid differentiation in cultured erythroleukemic cells, suggesting applications in medical research and therapy (Leder & Leder, 1975).

  • Imaging Applications : Radioiodinated 4-( p-iodophenyl)butyric acid has been explored for potential applications in medical imaging using single-photon emission computed tomography, due to its favorable pharmacokinetic properties (Wen et al., 2019).

  • Cancer and Hemoglobinopathy Treatment : Butyric acid and its derivatives are studied for their roles in promoting cell differentiation, apoptosis, and cell growth control, making them significant in the treatment of colorectal cancer and hemoglobinopathies (Pouillart, 1998).

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is required .

Future Directions

While specific future directions for “4-(4-Azidophenyl)butyric acid” are not mentioned in the retrieved resources, it is noted that the compound is used for research and development purposes . This suggests that it may have potential applications in various scientific and industrial fields.

Mechanism of Action

Target of Action

It is known that this compound is used for proteomics research , which suggests that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that the compound is used in proteomics research , implying that it may interact with proteins or enzymes, possibly altering their function or activity.

Result of Action

Given its use in proteomics research , it may have effects on protein function or activity.

Biochemical Analysis

Biochemical Properties

4-(4-Azidophenyl)butyric acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The azido group in its structure allows it to participate in click chemistry reactions, which are widely used for labeling and detecting biomolecules. This compound can interact with enzymes such as esterases and proteases, facilitating the study of enzyme kinetics and substrate specificity. Additionally, this compound can form covalent bonds with proteins, enabling the identification and characterization of protein-protein interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in stress responses and metabolic pathways. By interacting with cellular proteins, this compound can alter the activity of key enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, forming covalent adducts that alter their function. This compound can inhibit or activate enzymes by modifying their active sites or inducing conformational changes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular stress, apoptosis, or organ damage. Studies have identified threshold doses at which this compound transitions from being beneficial to harmful, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by esterases and other enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and its impact on cellular processes. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the cytoplasm or nucleus, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness in experimental studies .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and modulate their function. The subcellular localization of this compound can also affect its stability and degradation, influencing its overall impact on cellular processes .

Properties

IUPAC Name

4-(4-azidophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-13-12-9-6-4-8(5-7-9)2-1-3-10(14)15/h4-7H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJMMVGNIFCPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544302
Record name 4-(4-Azidophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103489-33-4
Record name 4-Azidobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103489-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Azidophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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